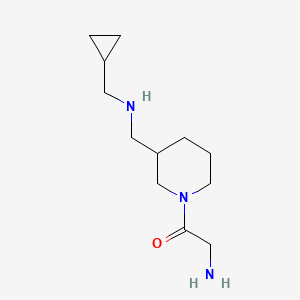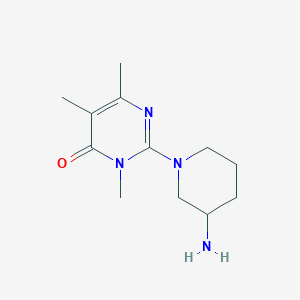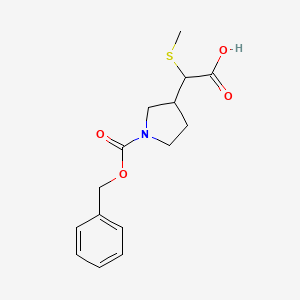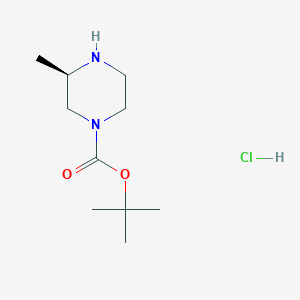
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(フェニルスルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸は、そのユニークな構造特性と潜在的な用途から、科学研究の様々な分野で関心を集めている化学化合物です。この化合物は、テトラヒドロピリジン環にフェニルスルホニル基が結合し、さらにカルボン酸基で置換された構造をしています。これらの官能基の存在は、分子に独特の化学反応性と生物活性を付与しています。
準備方法
1-(フェニルスルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、次の手順が含まれます。
テトラヒドロピリジン環の形成: 出発原料である適切なピリジン誘導体を水素化してテトラヒドロピリジン環を形成します。
フェニルスルホニル基の導入: 次に、テトラヒドロピリジン中間体を、トリエチルアミンなどの塩基の存在下でフェニルスルホニルクロリドと反応させて、フェニルスルホニル基を導入します。
工業生産方法では、これらの手順を最適化して収率と純度を高めるとともに、連続フロー反応器を使用して合成をスケールアップすることがあります。
化学反応の分析
1-(フェニルスルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸は、次のような様々な種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化し、対応するスルホキシドまたはスルホンを生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、スルホニル基をスルフィドに変換することができます。
置換: フェニルスルホニル基で求核置換反応が起こることがあり、アミンやチオールなどの求核剤がスルホニル基を置換します。
加水分解: カルボン酸基は、酸性または塩基性条件下で加水分解して、対応するカルボン酸塩を生成することができます。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、水酸化ナトリウムなどの塩基、パラジウム炭素などの触媒があります。これらの反応から生成される主要な生成物は、使用した特定の反応条件と試薬によって異なります。
科学研究への応用
1-(フェニルスルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸は、様々な科学研究分野で応用されています。
化学: この化合物は、医薬品や農薬など、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素活性やタンパク質-リガンド相互作用を研究するための生化学アッセイにおけるプローブとして役立ちます。
医学: 研究では、特定の生物学的経路を阻害する能力から、抗ウイルス剤や抗がん剤としての可能性が検討されています。
工業: この化合物は、独自の特性を持つ特殊化学品や材料の開発に利用されています。
科学的研究の応用
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with specific biological pathways.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
作用機序
1-(フェニルスルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を含みます。フェニルスルホニル基は、タンパク質中の求核性残基と共有結合を形成することができ、酵素活性を阻害します。また、この化合物の構造は、受容体の特定の結合部位に適合し、その活性を調節し、下流のシグナル伝達経路に影響を与えます。
類似化合物の比較
1-(フェニルスルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸は、次のような他の類似化合物と比較することができます。
1-(フェニルスルホニル)ピロール: この化合物は、フェニルスルホニル基を含みますが、テトラヒドロピリジン環ではなくピロール環に基づいています。構造上の違いにより、反応性と生物活性は異なります。
1-(フェニルスルホニル)インドール: インドール環を特徴とするこの化合物は、医薬品化学で応用されていますが、テトラヒドロピリジン誘導体とは異なり、生物学的標的との相互作用が異なります。
1-(フェニルスルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸の独自性は、官能基と環構造の特定の組み合わせであり、これにより独特の化学的および生物学的特性が得られます。
類似化合物との比較
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound also contains a phenylsulfonyl group but is based on a pyrrole ring instead of a tetrahydropyridine ring. It exhibits different reactivity and biological activity due to the structural differences.
1-(Phenylsulfonyl)indole: Featuring an indole ring, this compound has applications in medicinal chemistry but differs in its interaction with biological targets compared to the tetrahydropyridine derivative.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H13NO4S |
|---|---|
分子量 |
267.30 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,5-7H,4,8-9H2,(H,14,15) |
InChIキー |
VZJXBSNLWFQPQL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

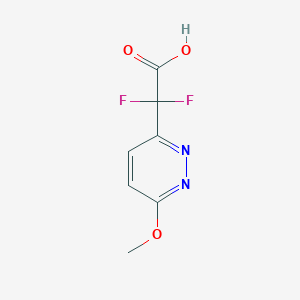
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)
